

Comprehensive Spectroscopic Characterization of 5-Fluoro-2-hydroxynicotinic Acid

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Compound of Interest

Compound Name: 5-Fluoro-2-hydroxynicotinic acid

CAS No.: 884494-83-1

Cat. No.: B3030225

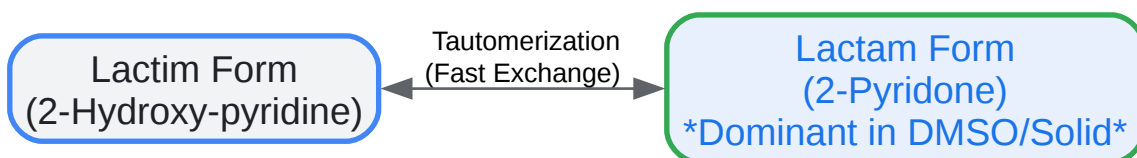
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Introduction & Structural Dynamics

5-Fluoro-2-hydroxynicotinic acid (CAS: 884494-83-1) is a critical fluorinated pyridine building block. While often categorized as a hydroxypyridine, it exists primarily as the 2-pyridone tautomer in the solid state and in polar aprotic solvents (like DMSO). This tautomeric equilibrium significantly influences the spectroscopic signature, particularly in Carbonyl IR stretching and Proton NMR chemical shifts.

Tautomeric Equilibrium

The compound favors the 2-oxo (lactam) form over the 2-hydroxy (lactim) form due to the aromaticity of the pyridone ring system and intermolecular hydrogen bonding.



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Figure 1: Tautomeric equilibrium favoring the 2-pyridone form, which dictates the observed NMR and IR signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below reflects the 2-pyridone tautomer in DMSO-d₆, the standard solvent for this polar, sparingly soluble acid.

¹H NMR (Proton)

The spectrum is characterized by two distinct aromatic signals (H-4 and H-6) and two broad exchangeable protons (NH and COOH). The fluorine atom at position 5 causes significant splitting (J-coupling).

Solvent: DMSO-d₆ (Residual peak: 2.50 ppm) Frequency: 400 MHz

Position	Shift (δ , ppm)	Multiplicity	Integral	Coupling Constants (J, Hz)	Assignment Logic
COOH	13.5 - 14.5	Broad Singlet	1H	-	Carboxylic acid proton; highly exchangeable.
NH	12.5 - 13.5	Broad Singlet	1H	-	Pyridone N-H; broad due to quadrupole broadening and exchange.
H-6	8.35 - 8.45	dd or d	1H	$J_{(H_6,F)} \approx 4-6$ Hz $J_{(H_6,H_4)} \approx 2-3$ Hz	Downfield due to proximity to Nitrogen and Fluorine.
H-4	7.95 - 8.05	dd or d	1H	$J_{(H_4,F)} \approx 9-11$ Hz $J_{(H_4,H_6)} \approx 2-3$ Hz	Ortho to Fluorine (large J) and ortho to Carbonyl.

Key Diagnostic Feature: The H-4 proton appears as a doublet of doublets (dd) with a large coupling constant ($J \sim 10$ Hz) due to the ortho-fluorine effect. In lower resolution spectra, this may appear as a pseudo-doublet.

^{13}C NMR (Carbon)

The ^{13}C spectrum is complex due to C-F coupling, which splits carbon signals into doublets.

Solvent: DMSO- d_6 (Reference: 39.5 ppm)

Carbon	Shift (δ , ppm)	Multiplicity	J _{CF} (Hz)	Assignment
C=O (Acid)	164.0 - 166.0	Singlet/Weak d	< 3	Carboxylic Acid Carbonyl
C-2 (C=O)	158.0 - 160.0	Doublet	~25	Pyridone Carbonyl (C-2)
C-5	138.0 - 142.0	Doublet	~240	C-F Carbon (Large coupling constant)
C-6	130.0 - 135.0	Doublet	~20-30	C-6 (Ortho to F)
C-4	120.0 - 125.0	Doublet	~5-10	C-4 (Ortho to F)
C-3	110.0 - 115.0	Doublet	~5	C-3 (Meta to F)

^{19}F NMR (Fluorine)

Solvent: DMSO- d_6

- Shift: -125.0 to -135.0 ppm
- Pattern: Multiplet (dd) due to coupling with H-4 and H-6.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the dual carbonyl functionality and the hydrogen-bonding network of the dimerized acid.

Wavenumber (cm ⁻¹)	Vibration Mode	Intensity	Structural Insight
2500 - 3300	O-H Stretch	Broad, Med	Characteristic carboxylic acid dimer "hump".
3000 - 3200	N-H Stretch	Medium	Pyridone N-H (often overlaps with OH).
1710 - 1740	C=O Stretch	Strong	Carboxylic Acid Carbonyl.
1640 - 1680	C=O Stretch	Strong	Pyridone Carbonyl (Amide-like). Lower freq due to conjugation.
1200 - 1250	C-F Stretch	Strong	Aryl-Fluorine stretch.
1000 - 1100	C-O Stretch	Medium	C-O single bond of the acid.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint useful for impurity identification.

- Molecular Formula: C₆H₄FNO₃ [1]
- Molecular Weight: 157.10 g/mol [1]

Ionization Mode: Electrospray Ionization (ESI)

Negative Mode (ESI-):

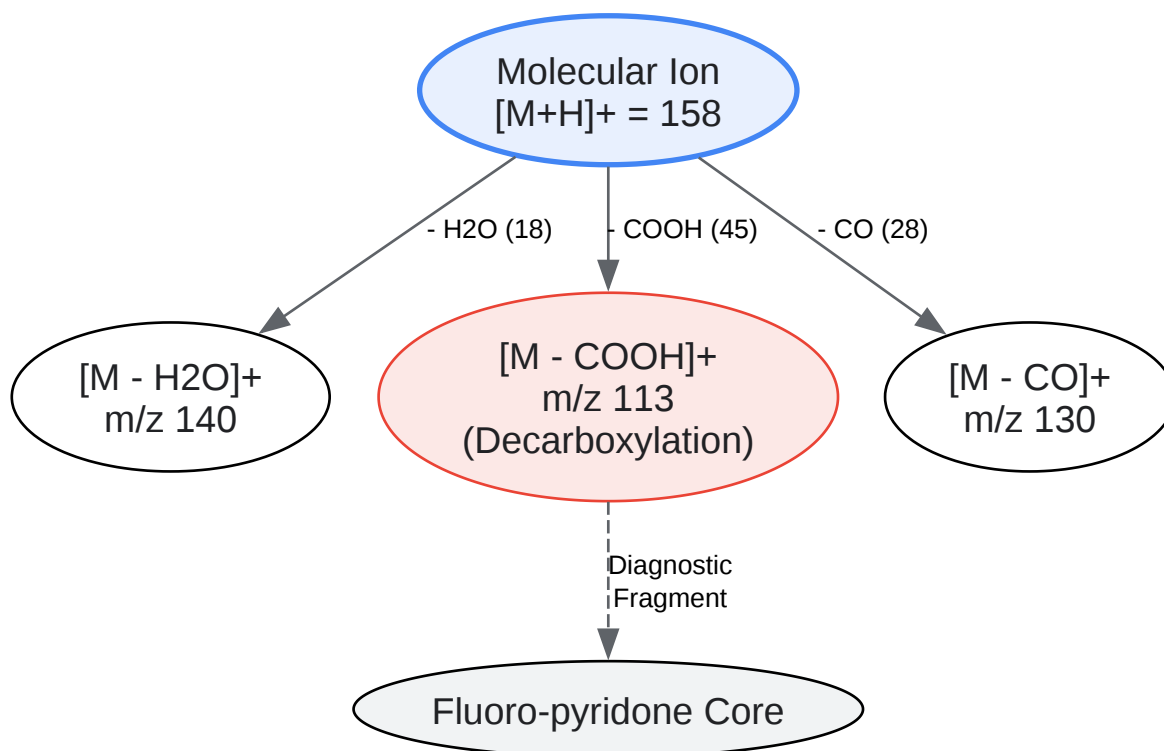
- [M-H]⁻: m/z 156.0 (Base Peak).
- Stable anion formation due to the acidity of the carboxylic group.

Positive Mode (ESI+):

- $[M+H]^+$: m/z 158.1.

Fragmentation Pattern (EI/CID)

Understanding fragmentation is vital for identifying this compound in complex mixtures.



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Figure 2: Primary fragmentation pathways. The loss of the carboxyl group (m/z 113) is the most diagnostic transition.

Experimental Protocols

Protocol 1: NMR Sample Preparation

- Objective: Obtain high-resolution spectra without exchange broadening.
- Solvent: DMSO- d_6 (99.9% D) is required. $CDCl_3$ is not suitable due to poor solubility.
- Procedure:

- Weigh 5-10 mg of the sample into a clean vial.
- Add 0.6 mL of DMSO-d₆.
- Sonicate for 30 seconds to ensure complete dissolution (suspensions yield poor baselines).
- Transfer to a 5mm NMR tube.
- Optional: Add 1 drop of D₂O to collapse exchangeable protons (NH, COOH) if spectral simplification is needed (this will remove the peaks at ~13-14 ppm).

Protocol 2: HPLC-UV Purity Check

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).
- Mobile Phase A: 0.1% Phosphoric Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 15 minutes.
- Detection: 254 nm (Aromatic) and 210 nm (Amide/Acid).
- Retention Time: Expect early elution (polar acidic compound).

References

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